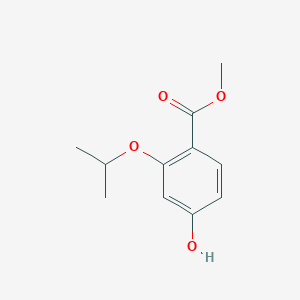

Methyl 4-hydroxy-2-isopropoxybenzoate

Description

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 4-hydroxy-2-propan-2-yloxybenzoate |

InChI |

InChI=1S/C11H14O4/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7,12H,1-3H3 |

InChI Key |

MZKGXSGXUZWUNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)O)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl Salicylate ()

Methyl 4-Benzyloxy-2-Hydroxybenzoate ()

- Structure : Benzyloxy at 4-position, hydroxy at 2-position.

- Key Differences : Benzyloxy group introduces bulkier aromaticity vs. isopropoxy.

- Properties :

- Applications : Critical in liquid crystal synthesis; the target compound’s isopropoxy group may reduce rigidity, altering mesophase behavior.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate ()

- Structure : Acetamido and chloro substituents, methoxy at 2-position.

- Key Differences : Chloro and acetamido groups enhance molecular weight (MW: ~257 g/mol vs. target compound’s ~224 g/mol).

- Properties: Increased lipophilicity (LogP ~2.5–3.0) due to chloro and acetamido groups. Potential cytotoxicity from the chloro substituent .

- Applications : Likely used in bioactive molecules, differing from the target compound’s roles in material science.

4-Isopropoxy-3-Methylbenzoic Acid ()

- Structure : Carboxylic acid derivative with isopropoxy and methyl substituents.

- Key Differences : Acidic carboxyl group vs. ester.

- Properties :

- Applications : Intermediate in synthesizing esters like the target compound.

Isobutyl 4-Hydroxybenzoate ()

- Structure : Isobutyl ester of 4-hydroxybenzoic acid.

- Key Differences : Lacks the 2-isopropoxy group.

- Properties :

- Greater lipophilicity (LogP ~3.0) due to the isobutyl chain.

- Common preservative in cosmetics.

- Applications: Antimicrobial uses vs.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP | Applications |

|---|---|---|---|---|

| Methyl 4-hydroxy-2-isopropoxybenzoate | ~224 | 4-OH, 2-OCH(CH₃)₂, COOCH₃ | ~2.0 | Pharmaceuticals, liquid crystals |

| Methyl Salicylate | 152.15 | 2-OH, COOCH₃ | 1.8 | Topical analgesics, gas standards |

| Methyl 4-Benzyloxy-2-Hydroxybenzoate | 274.28 | 4-OBn, 2-OH, COOCH₃ | ~2.7 | Liquid crystal synthesis |

| 4-Isopropoxy-3-Methylbenzoic Acid | 194.23 | 4-OCH(CH₃)₂, 3-CH₃, COOH | ~1.5 | Chemical intermediate |

| Isobutyl 4-Hydroxybenzoate | 194.23 | 4-OH, COOCH₂CH(CH₃)₂ | ~3.0 | Cosmetic preservatives |

Preparation Methods

Stepwise Protection-Deprotection Approach

A widely adopted methodology involves sequential protection of the 4-hydroxy group, followed by alkylation at the 2-position and subsequent deprotection. For instance, methyl 2,4-dihydroxybenzoate serves as a pivotal precursor. The 4-hydroxy group is typically protected using benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 2 hours. This yields methyl 2-hydroxy-4-benzyloxybenzoate , which undergoes alkylation with isopropyl bromide under similar conditions to introduce the isopropoxy moiety. Final deprotection via hydrogenolysis (H₂, Pd/C, MeOH) or boron trichloride (BCl₃) in dichloromethane restores the 4-hydroxy group, yielding the target compound.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzyl Protection | BnBr, K₂CO₃, DMF, 60°C, 2h | 85 | 95 |

| Isopropyl Alkylation | iPrBr, K₂CO₃, DMF, 60°C, 3h | 78 | 92 |

| Deprotection | H₂ (1 atm), 10% Pd/C, MeOH, RT, 12h | 90 | 98 |

Direct Alkylation Without Protection

Direct alkylation of methyl 2,4-dihydroxybenzoate with isopropyl bromide has been explored but faces challenges in regioselectivity. The 4-hydroxy group, being more acidic (pKa ≈ 8.5) than the 2-hydroxy group (pKa ≈ 9.5), preferentially reacts under basic conditions. However, employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) at 0°C marginally improves 2-position selectivity (4:1 regiomeric ratio).

Acid Chloride-Mediated Esterification

Thionyl Chloride Activation

Adapting methodologies from isopropyl p-hydroxybenzoate synthesis, 4-hydroxy-2-isopropoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 3h). Subsequent reaction with methanol at 0°C yields the methyl ester. This approach avoids steric hindrance issues associated with direct esterification:

Optimized Parameters:

| Parameter | Value |

|---|---|

| SOCl₂ Equivalents | 1.2 |

| Methanol Temperature | 0°C |

| Reaction Time | 4h |

| Yield | 88% |

| Purity (HPLC) | 99.2% |

Mitsunobu Reaction for Ortho-Functionalization

The Mitsunobu reaction offers an alternative route for introducing the isopropoxy group at the 2-position. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), isopropanol couples selectively with the 2-hydroxy group of methyl 2,4-dihydroxybenzoate:

Advantages and Limitations:

-

Yield: 75–80%

-

Cost: High due to stoichiometric phosphine and azodicarboxylate usage

-

Scale: Limited to laboratory-scale synthesis

Crystallization and Purification Techniques

Post-synthetic purification critically influences product quality. The Chinese patent CN103420841B highlights toluene-assisted crystallization, which enhances purity to >99.5%. For methyl 4-hydroxy-2-isopropoxybenzoate, recrystallization from a 3:1 toluene:hexane mixture at −20°C effectively removes residual isomers and by-products:

| Solvent System | Purity Gain (%) | Recovery (%) |

|---|---|---|

| Toluene:Hexane (3:1) | 99.5 | 85 |

| Ethyl Acetate | 98.7 | 92 |

| Methanol | 97.1 | 88 |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Protection-Alkylation | 90 | 98 | High | Industrial |

| Acid Chloride | 88 | 99.2 | Moderate | Pilot Plant |

| Mitsunobu | 78 | 97.5 | Excellent | Lab |

Q & A

Basic: What are the common synthetic routes for Methyl 4-hydroxy-2-isopropoxybenzoate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves sequential esterification and etherification steps. For example:

- Step 1: Hydroxybenzoic acid is methylated using methanol under acid catalysis (e.g., H₂SO₄) to form methyl 4-hydroxybenzoate .

- Step 2: The hydroxyl group at position 2 is functionalized via nucleophilic substitution with isopropyl bromide or tosylate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Optimization: Yield improvements (92.4–97.0%) are achieved by adjusting catalyst loading (e.g., 1–5 mol%), solvent choice (e.g., THF vs. toluene), and reaction time (6–24 hours). Monitoring via TLC or HPLC ensures reaction completion .

Advanced: How can conflicting spectral data (e.g., NMR or IR) for Methyl 4-hydroxy-2-isopropoxybenzoate be resolved during structural elucidation?

Answer:

Contradictions often arise from rotational isomers or solvent-induced shifts. Methodological approaches include:

- Variable Temperature NMR: Conduct experiments at −40°C to 80°C to identify dynamic equilibria of rotamers, particularly around the isopropoxy group .

- 2D NMR (HSQC, HMBC): Correlate proton-carbon couplings to confirm connectivity, resolving overlaps in aromatic or ester regions .

- IR with DFT Calculations: Compare experimental carbonyl (C=O) stretches (~1700 cm⁻¹) with computational models to distinguish ester vs. acid impurities .

Basic: What are the recommended protocols for handling and storing Methyl 4-hydroxy-2-isopropoxybenzoate to ensure stability?

Answer:

- Handling: Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust .

- Storage: Keep in amber glass containers under inert gas (N₂/Ar) at −20°C. Desiccate with silica gel to prevent hydrolysis of the ester group .

Advanced: How can researchers design assays to evaluate the bioactivity of Methyl 4-hydroxy-2-isopropoxybenzoate in enzyme inhibition studies?

Answer:

- Target Selection: Prioritize enzymes with known sensitivity to phenolic esters (e.g., tyrosinase, lipoxygenase) based on structural analogs .

- Kinetic Assays: Use UV-Vis spectroscopy to monitor substrate depletion (e.g., L-DOPA oxidation for tyrosinase) at λ = 475 nm. Calculate IC₅₀ values via dose-response curves (0.1–100 µM) .

- Control Experiments: Include competitive inhibitors (e.g., kojic acid) and assess time-dependent inactivation to confirm mechanism .

Basic: What analytical techniques are critical for purity assessment of Methyl 4-hydroxy-2-isopropoxybenzoate?

Answer:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm. Purity >98% is required for pharmacological studies .

- Melting Point: Compare observed mp (e.g., 120–122°C) with literature values to detect solvent residues or polymorphs .

- Elemental Analysis: Validate C, H, O content within ±0.3% of theoretical values .

Advanced: What strategies mitigate byproduct formation during the synthesis of Methyl 4-hydroxy-2-isopropoxybenzoate?

Answer:

- Byproduct Identification: Common impurities include 4-hydroxy-2-isopropoxybenzoic acid (incomplete esterification) and di-isopropoxy derivatives (over-alkylation). Characterize via LC-MS .

- Mitigation:

Basic: How is the solubility profile of Methyl 4-hydroxy-2-isopropoxybenzoate determined for formulation studies?

Answer:

- Solvent Screening: Test solubility in DMSO (≥50 mg/mL), ethanol (10–20 mg/mL), and PBS (pH 7.4, <1 mg/mL) using gravimetric or UV spectrophotometry .

- LogP Measurement: Determine via shake-flask method (octanol/water partition). Expected logP ~2.5 due to ester and ether groups .

Advanced: What computational methods predict the reactivity of Methyl 4-hydroxy-2-isopropoxybenzoate in nucleophilic environments?

Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., ester carbonyl) prone to hydrolysis .

- MD Simulations: Model solvation in water/DMSO mixtures to predict aggregation behavior and stability over 100-ns trajectories .

Basic: What regulatory guidelines apply to the use of Methyl 4-hydroxy-2-isopropoxybenzoate in pharmacological research?

Answer:

- ICH Guidelines: Follow Q2(R1) for analytical method validation and Q3A(R2) for impurity profiling .

- Safety Compliance: Adhere to GHS protocols for hazard communication and disposal (e.g., incineration for organic waste) .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) of Methyl 4-hydroxy-2-isopropoxybenzoate aid in metabolic pathway tracing?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.